

Application Note: ^1H and ^{13}C NMR Spectral Assignment of (16)Annulene

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Compound of Interest

Compound Name: (16)Annulene

CAS No.: 3332-38-5

Cat. No.: B15495572

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(16)Annulene is a fascinating macrocyclic hydrocarbon with a 16-membered ring of continuously alternating single and double bonds. As a $4n \pi$ electron system ($n=4$), it is classified as antiaromatic according to Hückel's rule. This antiaromaticity, along with its conformational flexibility, imparts unique characteristics to its Nuclear Magnetic Resonance (NMR) spectra. At room temperature, **(16)annulene** undergoes rapid conformational changes and bond shifting, resulting in a single, averaged signal in its ^1H NMR spectrum. To resolve the distinct signals of the inner and outer protons, low-temperature NMR spectroscopy is essential. This application note provides a detailed overview of the ^1H and ^{13}C NMR spectral assignment of **(16)annulene**, including experimental protocols for low-temperature NMR analysis.

^1H and ^{13}C NMR Spectral Data

The NMR spectra of **(16)annulene** are highly temperature-dependent due to its fluxional nature. At low temperatures, the conformational exchange is slowed, allowing for the resolution

of individual proton and carbon signals.

1H NMR Spectral Data

At low temperatures (e.g., -140 °C), the 1H NMR spectrum of **(16)annulene** reveals the distinct chemical shifts of its four inner and twelve outer protons. The antiaromatic nature of the molecule leads to a paramagnetic ring current, which deshields the inner protons and shields the outer protons, a trend opposite to that observed in aromatic annulenes.

Table 1: Low-Temperature 1H NMR Chemical Shifts for **(16)Annulene**

Proton Type	Number of Protons	Chemical Shift (δ) ppm
Inner	4	10.3
Outer	12	5.28

Note: At room temperature, these distinct signals coalesce into a single broad peak due to rapid conformational exchange.

13C NMR Spectral Data

Experimental 13C NMR data for **(16)annulene** at low temperatures is not readily available in the reviewed literature. The fluxional behavior of the molecule at higher temperatures would result in a simplified spectrum with averaged chemical shifts for the sp²-hybridized carbons. A low-temperature 13C NMR experiment would be expected to show multiple signals corresponding to the chemically inequivalent carbon atoms in the fixed conformation.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality 1H and 13C NMR spectra of **(16)annulene** at low temperatures.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or deuterated toluene (toluene-d₈).

- Concentration: Prepare a dilute solution of **(16)annulene** (typically 1-5 mg/mL) to minimize intermolecular interactions.
- NMR Tube: Use a high-quality, thin-walled NMR tube suitable for variable temperature experiments.
- Degassing: For sensitive samples, it may be beneficial to degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.
- Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard ($\delta = 0.00$ ppm).

NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.
- Probe Tuning and Matching: Before the experiment, tune and match the NMR probe to the resonance frequencies of ^1H and ^{13}C .
- Locking: Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine spectral details.
- Temperature Control:
 - Cool the sample gradually to the target low temperature (e.g., -140 °C) using the spectrometer's VT unit. Allow the temperature to equilibrate for at least 5-10 minutes before starting the acquisition.
 - Monitor the temperature throughout the experiment to ensure stability.

^1H NMR Acquisition Parameters (Typical)

- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Acquisition Time (AQ): 2-4 seconds.

- Relaxation Delay (D1): 1-5 seconds.
- Number of Scans (NS): 8-64, depending on the sample concentration.
- Spectral Width (SW): A range of approximately -5 to 15 ppm should be sufficient to cover the signals of both inner and outer protons.

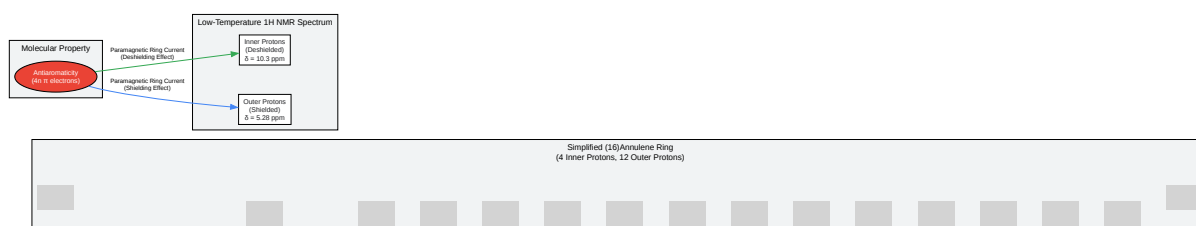
13C NMR Acquisition Parameters (Typical)

- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Decoupling: Broadband proton decoupling to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-10 seconds (longer delays may be necessary for quaternary carbons).
- Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required compared to ^1H NMR due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio.
- Spectral Width (SW): A range of approximately 0 to 150 ppm.

Data Processing

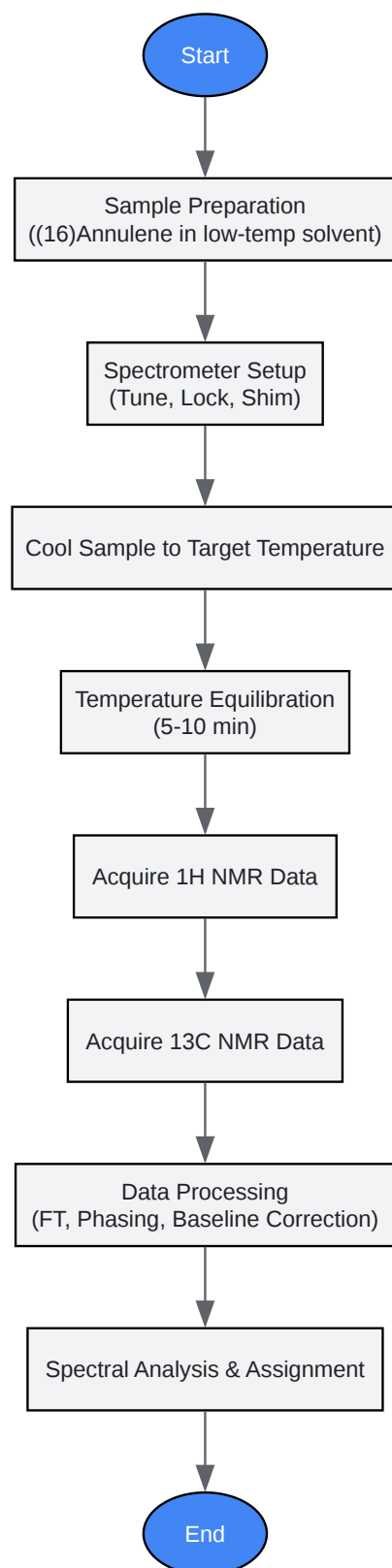
- Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Visualizations



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Figure 1. Relationship between the antiaromaticity of **(16)annulene** and its characteristic low-temperature ¹H NMR chemical shifts.



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Figure 2. Experimental workflow for low-temperature NMR analysis of **(16)annulene**.

Conclusion

The ^1H and ^{13}C NMR spectral assignment of **(16)annulene** provides a clear example of the impact of antiaromaticity and molecular dynamics on NMR parameters. While the ^1H NMR spectrum at room temperature shows a single averaged signal, low-temperature measurements are crucial for resolving the distinct signals of the inner and outer protons, which are characteristic of its antiaromatic nature. The detailed experimental protocols provided herein offer a robust methodology for obtaining high-resolution NMR data for **(16)annulene** and other fluxional molecules, aiding in their structural elucidation and the study of their electronic properties. Further investigation is warranted to obtain and report the experimental low-temperature ^{13}C NMR spectrum of **(16)annulene**.

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